molecular formula C22H25N3O4 B4268961 6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B4268961
M. Wt: 395.5 g/mol
InChI Key: PKQCLGZPRGGRLI-UHFFFAOYSA-N
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Description

6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a furan ring and a morpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

6-methoxy-2-(5-methylfuran-2-yl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-15-3-6-21(29-15)20-14-18(17-13-16(27-2)4-5-19(17)24-20)22(26)23-7-8-25-9-11-28-12-10-25/h3-6,13-14H,7-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQCLGZPRGGRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction, where the quinoline-furan intermediate is reacted with a morpholine derivative under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid: Shares the quinoline and furan moieties but lacks the morpholine group.

    2-methyl-5-(methylthio)furan: Contains a furan ring with different substituents.

    2-methoxy-6-methylpyrazine: Similar in having a methoxy group but differs in the core structure.

Uniqueness

6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is unique due to its combination of a quinoline core, furan ring, and morpholine moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide
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6-methoxy-2-(5-methylfuran-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

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